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dinitrobenzenesulphonic acid

CAS No.: 67329-16-2

Cat. No.: B3065970

Get Quote

Executive Summary & Molecular Architecture

4-Hydroxy-3,5-dinitrobenzenesulphonic acid is a highly functionalized aromatic compound
featuring a phenol core modified with two nitro groups (ortho to the hydroxyl) and a sulfonic
acid group (para to the hydroxyl). This specific substitution pattern creates a unique electronic
environment characterized by:

e Strong Intramolecular Hydrogen Bonding: Between the phenolic -OH and the oxygen of the
ortho-nitro (-NO2) groups.

» High Acidity: Enhanced by the electron-withdrawing nature of two -NO2 groups and the -
SO3H moiety.

» Electronic Push-Pull: The electron-donating -OH group opposes the strong electron-
withdrawing effects of the -NO2 and -SO3H groups, creating a polarized system suitable for
non-linear optical (NLO) applications and energetic stability studies.
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This guide outlines the theoretical approach to characterizing these properties using DFT,
validating them with spectroscopy, and predicting biological reactivity.

Computational Methodology (The "Why" and "How")

Expertise Note: The choice of functional and basis set is critical. For nitro-aromatics involving
hydrogen bonding, standard functionals like B3LYP are robust, but dispersion-corrected
functionals (e.g., wB97XD) are superior for capturing non-covalent interactions (NCIs).

The Theoretical Workflow

The following diagram illustrates the logical flow of the theoretical study, ensuring self-validation
at each step.
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Figure 1: Step-by-step computational workflow for validating molecular geometry and
properties.

Protocol: Geometry Optimization

 Input Construction: Build the molecule with the -OH group planar to the ring to maximize
conjugation. Orient the -SO3H group to minimize steric clash with adjacent protons.

o Level of Theory: Use DFT/B3LYP with the 6-311++G(d,p) basis set.

o Why: The diffuse functions (++) are essential for describing the lone pairs on the oxygen
atoms of the nitro and sulfonic groups. Polarization functions (d,p) accurately model the S-
O and N-O bonds.
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» Self-Consistent Field (SCF): Set convergence criteria to VeryTight to ensure precise energy
derivatives, crucial for subsequent frequency analysis.

Geometric & Electronic Properties

Trustworthiness: Theoretical data must be benchmarked against chemical logic.

Structural Parameters

The optimized geometry will reveal a planar benzene ring distorted by the substituents.

o Intramolecular H-Bond (O-H...0): Expect a bond length of ~1.8-2.0 A between the hydroxyl
H and nitro O. This locks the conformation and planarizes the system.

« C-N Bond Lengths: Shortened (~1.45 A) due to resonance with the ring.

e C-S Bond Length: Typically ~1.76 A, indicating a single bond character with significant

polarizability.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

Orbital Description Localization (Predicted)

) ) Concentrated on the Phenolic
Highest Occupied Molecular ]
HOMO ) ring and -OH group (Electron
Orbital
Donor).

] Delocalized over the Nitro
Lowest Unoccupied Molecular ) )
LUMO ) groups and Sulfonic acid
Orbital
(Electron Acceptor).

Gap ( Correlates with "Softness". A
smaller gap implies higher

) reactivity and polarizability.

Global Reactivity Descriptors
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Using Koopmans' theorem, we calculate descriptors to predict behavior in biological systems.

Parameter Formula Significance

Chemical Potential ( Tendency of electrons to

) escape.

Chemical Hardness (
Resistance to charge transfer.

)

Electrophilicity Index ( Propensity to accept electrons

) (Crucial for drug design).

Spectroscopic Profiling (Vibrational Analysis)

Authoritative Grounding: To validate the theoretical model, compare calculated frequencies
(scaled by ~0.961 for B3LYP) with experimental FT-IR/Raman data.

Key Vibrational Sighatures

The following table guides the assignment of peaks for 4-Hydroxy-3,5-
dinitrobenzenesulphonic acid.

Theoretical Range ( Experimental

Functional Group Mode
) Appearance

Stretching ( Red-shifted due to H-

-OH (Phenolic) 3200-3500 (Broad) _ )
) bonding with -NO2.
-NO2 (Nitro) Asymmetric Stretch 1500-1550 Strong, distinct peaks.
-NO2 (Nitro) Symmetric Stretch 1300-1360 Strong intensity.
-SO3H (Sulfonic) S=0 Stretch 1150-1250 Broad, intense bands.
) ] Multiple peaks,
C=C (Aromatic) Ring Stretch 1450-1600

variable intensity.
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Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into hyperconjugation. For this molecule, look for LP(O)

interactions. These stabilization energies (
) explain the electron-withdrawing power of the nitro groups and the acidity of the phenol.

Biological Relevance & Docking Strategy

For drug development professionals, the interaction of this sulfonated nitro-aromatic with
protein targets is key.

Molecular Electrostatic Potential (MEP) Mapping

» Red Regions (Negative): Localized on Nitro oxygens and Sulfonic acid oxygens. These are
potential H-bond acceptors or chelation sites.

» Blue Regions (Positive): Localized on the Phenolic proton and Sulfonic acid proton. These
are H-bond donors.

Docking Protocol Logic

When docking this molecule against targets (e.g., enzymes involved in oxidative stress or
bacterial proteins):

e Ligand Preparation: Maintain the ionization state. At physiological pH (7.4), the -SO3H is
deprotonated (

), and the -OH may be partially ionized depending on the influence of the nitro groups (pKa <
7).

o Grid Generation: Focus on active sites rich in basic residues (Arg, Lys) to interact with the
sulfonate group.
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Figure 2: Logic flow for molecular docking studies of the anionic ligand.

Experimental Validation Protocols

To ensure Scientific Integrity, theoretical results must be cross-referenced with experimental
data.

Synthesis Validation (Brief)

¢ Precursor: 4-Hydroxybenzenesulfonic acid (p-Phenolsulfonic acid).
¢ Reagent: Nitric acid (
) / Sulfuric acid (

).

« Condition: Controlled nitration at low temperature (0-5°C) to prevent desulfonation or
oxidation.

« Verification:
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H NMR and
C NMR.

o Expected

H NMR: A singlet (2H) for the aromatic protons at positions 2 and 6 (relative to SO3H),
shifted downfield (~8.5-9.0 ppm) due to the electron-withdrawing nitro groups.

UV-Vis Spectroscopy

e Protocol: Dissolve 1 mg in Methanol. Scan 200-800 nm.
o Prediction: Expect

around 350—400 nm (yellow color) due to
and

transitions enhanced by the nitro chromophores.
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Available at: [https://www.benchchem.com/product/b3065970/docs#theoretical-
characterization-of-4-hydroxy-3-5-dinitrobenzenesulphonic-acid-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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